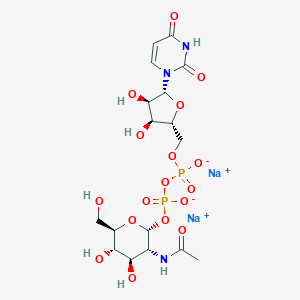

Uridine 5'-diphospho-N-acétylglucosamine sel de sodium

Vue d'ensemble

Description

L'Uridine-Diphosphate-N-Acétylglucosamine est un sucre nucléotidique et une coenzyme dans le métabolisme. Il est utilisé par les glycosyltransférases pour transférer des résidus N-acétylglucosamine vers des substrats. Ce composé est un précurseur biochimique de tous les sucres contenant de l'azote et joue un rôle crucial dans la biosynthèse des glycosaminoglycanes, des protéoglycanes et des glycolipides .

Applications De Recherche Scientifique

Uridine-Diphosphate-N-Acetylglucosamine has extensive applications in scientific research. In chemistry, it is used in the synthesis of complex carbohydrates. In biology, it plays a role in the regulation of protein function through glycosylation. In medicine, it is involved in the study of diseases related to glycosylation defects and is used in the development of pharmaceuticals targeting glycosylation pathways. In industry, it is used in the production of glycosaminoglycans, which are important in the manufacture of cosmetics and pharmaceuticals .

Mécanisme D'action

Target of Action

Uridine 5’-diphospho-N-acetylglucosamine sodium salt, also known as UDP-GlcNAc Disodium Salt, primarily targets O-linked N-acetylglucosamine transferases (OGTs) . These enzymes are responsible for adding a unique N-acetylglucosamine residue onto acceptor substrates, mainly confined within the cytosol and nucleus .

Mode of Action

UDP-GlcNAc Disodium Salt acts as a sugar donor in the process of endomembrane glycosylation of the endoplasmic reticulum and Golgi . It interacts with its target enzymes (OGTs) to add a unique N-acetylglucosamine residue onto acceptor substrates . This interaction and the resulting changes play a crucial role in cellular proliferation and apoptosis .

Biochemical Pathways

UDP-GlcNAc Disodium Salt is synthesized from glucose via the hexosamine biosynthetic pathway (HBP) . It is actively transported into the Golgi apparatus by nucleotide sugar transporters (NSTs) . The levels of UDP-GlcNAc are modulated by the concentration of nutrients exposed to the cell . It participates in important reactions in carbohydrate metabolism, especially those involving the synthesis of glycosyl phosphates .

Pharmacokinetics

It is known that the compound is synthesized from glucose via the hexosamine biosynthetic pathway (hbp), suggesting that its bioavailability is likely influenced by glucose levels and metabolic processes .

Result of Action

The action of UDP-GlcNAc Disodium Salt results in the glycosylation of proteins within the endoplasmic reticulum and Golgi . This post-translational modification has a significant impact on protein function, influencing processes such as cellular proliferation and apoptosis . It also plays a role in nuclear pore formation and nuclear signaling .

Action Environment

The action, efficacy, and stability of UDP-GlcNAc Disodium Salt are influenced by various environmental factors. For instance, the levels of UDP-GlcNAc are modulated by the concentration of nutrients exposed to the cell . Additionally, the compound’s activity is dependent on its transport into the Golgi apparatus by nucleotide sugar transporters (NSTs) .

Analyse Biochimique

Biochemical Properties

Uridine 5’-diphospho-N-acetylglucosamine sodium salt acts as a sugar donor and aids in the endomembrane glycosylation of the endoplasmic reticulum and Golgi . It interacts with various enzymes and proteins, including O-GlcNAc transferase (OGT), a nucleocytoplasmic glycosyltransferase . The compound is involved in the modification of thousands of proteins, primarily restricted within the cytosolic and nuclear compartments .

Cellular Effects

The levels of Uridine 5’-diphospho-N-acetylglucosamine sodium salt are modulated by the concentration of nutrients exposed to the cell . Decreased levels of this compound can influence normal cellular proliferation and apoptosis .

Molecular Mechanism

Uridine 5’-diphospho-N-acetylglucosamine sodium salt exerts its effects at the molecular level through various mechanisms. It serves as a donor substrate for O-GlcNAc transferase (OGT), which modifies proteins by adding unique N-acetylglucosamine residues . This compound also elicits feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) .

Metabolic Pathways

Uridine 5’-diphospho-N-acetylglucosamine sodium salt is involved in the hexosamine biosynthetic pathway (HBP), where it interacts with various enzymes

Transport and Distribution

Uridine 5’-diphospho-N-acetylglucosamine sodium salt is actively transported into the Golgi apparatus through the nucleotide sugar transporter (NST)

Méthodes De Préparation

L'Uridine-Diphosphate-N-Acétylglucosamine peut être produit par diverses méthodes, notamment les méthodes chimiques, enzymatiques, chimioenzymatiques et fermentatives. La synthèse chimique implique plusieurs étapes avec un rendement global d'environ 15 %. La synthèse enzymatique utilise le N-acétyl-glucosamine-1-phosphate et le triphosphate d'uridine comme substrats, atteignant un rendement d'environ 60 % . La production industrielle utilise souvent la catalyse par cellules entières utilisant Saccharomyces cerevisiae, en optimisant les conditions telles que la concentration de dihydrogénophosphate de sodium, la température et les niveaux de vitamine B1 pour améliorer le rendement .

Analyse Des Réactions Chimiques

L'Uridine-Diphosphate-N-Acétylglucosamine subit divers types de réactions, notamment la glycosylation, où il agit comme donneur de résidus N-acétylglucosamine. Les réactifs couramment utilisés dans ces réactions comprennent les glycosyltransférases. Les principaux produits formés à partir de ces réactions sont les glycosaminoglycanes, les protéoglycanes et les glycolipides . Il est également impliqué dans la signalisation intracellulaire en tant que substrat pour les N-acétylglucosamine transférases O-liées, qui installent la modification post-traductionnelle O-GlcNAc .

Applications de la recherche scientifique

L'Uridine-Diphosphate-N-Acétylglucosamine a de nombreuses applications dans la recherche scientifique. En chimie, il est utilisé dans la synthèse de glucides complexes. En biologie, il joue un rôle dans la régulation de la fonction des protéines par la glycosylation. En médecine, il est impliqué dans l'étude des maladies liées aux défauts de glycosylation et est utilisé dans le développement de produits pharmaceutiques ciblant les voies de glycosylation. Dans l'industrie, il est utilisé dans la production de glycosaminoglycanes, qui sont importants dans la fabrication de cosmétiques et de produits pharmaceutiques .

Mécanisme d'action

Le mécanisme d'action de l'Uridine-Diphosphate-N-Acétylglucosamine implique son rôle de substrat pour les glycosyltransférases, qui transfèrent des résidus N-acétylglucosamine vers les protéines et les lipidesLe composé est également impliqué dans la signalisation intracellulaire et la régulation de la fonction des protéines par O-GlcNAcylation .

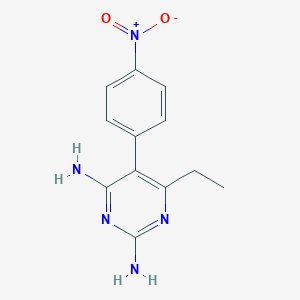

Comparaison Avec Des Composés Similaires

L'Uridine-Diphosphate-N-Acétylglucosamine est similaire à d'autres sucres nucléotidiques tels que l'Uridine-Diphosphate-Glucose et l'Uridine-Diphosphate-Galactose. Il est unique dans son rôle de donneur de résidus N-acétylglucosamine, qui sont essentiels à la biosynthèse des glycosaminoglycanes, des protéoglycanes et des glycolipides. D'autres composés similaires incluent l'Uridine-Diphosphate-Acide Glucuronique et l'Uridine-Diphosphate-N-Acétylgalactosamine, qui sont impliqués dans différentes voies de glycosylation .

Propriétés

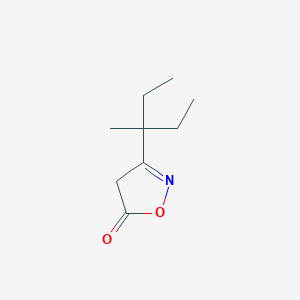

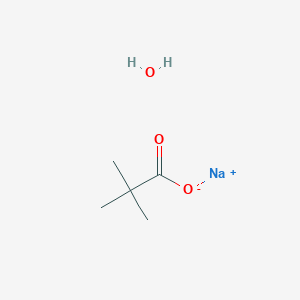

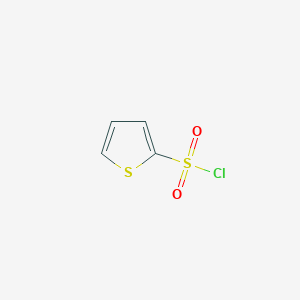

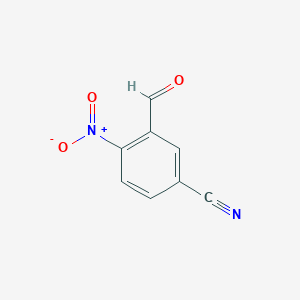

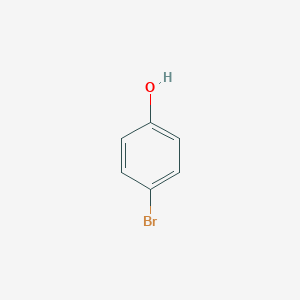

| { "Design of the Synthesis Pathway": "The synthesis of Uridine 5'-diphospho-N-acetylglucosamine disodium salt can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the protection of functional groups, glycosylation, deprotection, and salt formation.", "Starting Materials": [ "Uridine", "Glucosamine", "Sodium pyrophosphate", "Sodium hydroxide", "Acetic anhydride", "N-Acetyl chloride", "Methanol", "Diethyl ether", "Chloroform", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of Uridine - Uridine is protected by reacting it with acetic anhydride in the presence of sodium hydroxide to form uridine triacetate.", "Step 2: Protection of Glucosamine - Glucosamine is protected by reacting it with N-acetyl chloride in the presence of sodium hydroxide to form N-acetylglucosamine.", "Step 3: Glycosylation - Uridine triacetate and N-acetylglucosamine are coupled together using sodium pyrophosphate as a coupling agent to form Uridine 5'-O-(N-acetylglucosaminyl)uridine.", "Step 4: Deprotection - The protecting groups on the Uridine and Glucosamine moieties are removed using methanol and sodium hydroxide to form Uridine 5'-diphospho-N-acetylglucosamine.", "Step 5: Salt Formation - Uridine 5'-diphospho-N-acetylglucosamine is converted to its disodium salt form by reacting it with sodium chloride in the presence of water and chloroform." ] } | |

Numéro CAS |

91183-98-1 |

Formule moléculaire |

C17H25N3Na2O17P2 |

Poids moléculaire |

651.3 g/mol |

Nom IUPAC |

disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 |

Clé InChI |

HXWKMJZFIJNGES-YZVFIFBQSA-L |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Apparence |

Assay:≥95%A crystalline solid |

| 528-04-1 | |

Description physique |

Solid |

Pictogrammes |

Irritant |

Synonymes |

Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)

![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)

![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)

![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)